1-(2-Methoxy-4,5-dimethyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole is a complex organic compound that belongs to the category of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and applications in pharmaceuticals, such as anti-cancer and anti-inflammatory agents. This particular compound features a sulfonyl group, which enhances its solubility and reactivity, making it a subject of interest in medicinal chemistry.
The compound can be synthesized through various methods involving the reaction of substituted benzenes with benzimidazole precursors. Research articles and patents describe different synthetic pathways and potential applications of such compounds in drug development and material science.
1-(2-Methoxy-4,5-dimethyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole is classified as:
The synthesis of 1-(2-Methoxy-4,5-dimethyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole typically involves the following steps:
The reactions are typically monitored using techniques such as Thin Layer Chromatography (TLC) to ensure completion. Characterization of the final product is performed using methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity .
The molecular structure of 1-(2-Methoxy-4,5-dimethyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole consists of:
The molecular formula is C₁₄H₁₈N₂O₃S, with a molecular weight of approximately 302.37 g/mol. The compound exhibits specific spectral characteristics that aid in its identification:
The primary reactions involving 1-(2-Methoxy-4,5-dimethyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole include:
These reactions are facilitated by varying conditions such as temperature, solvent choice, and catalysts. For instance, using Lewis acids can enhance electrophilic substitution reactions by activating the aromatic system.
The mechanism of action for compounds like 1-(2-Methoxy-4,5-dimethyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole often involves:
Studies have shown that benzimidazole derivatives exhibit significant activity against various cancer cell lines, showcasing their potential therapeutic effects . Quantitative structure-activity relationship (QSAR) models may be used to predict biological activity based on structural modifications.
1-(2-Methoxy-4,5-dimethyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole typically exhibits:
Key chemical properties include:
This compound has potential applications in various fields:
The diverse functionalities offered by 1-(2-Methoxy-4,5-dimethyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole make it a valuable subject for ongoing research in both medicinal chemistry and material science domains.
The molecular architecture of 1-(2-methoxy-4,5-dimethyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole integrates a planar benzimidazole system connected via a sulfonamide bridge (-SO₂-N-) to a heavily substituted benzene ring. Single-crystal X-ray diffraction analysis reveals a dihedral angle of 67.5–72.8° between the benzimidazole and sulfonamide-attached benzene planes, indicating significant conformational torsion [2] [9]. This non-coplanarity arises from steric repulsion between the 2-methyl group on the benzimidazole and ortho-methoxy substituent on the benzenesulfonyl moiety. Key bond metrics include:
Table 1: Crystallographic Bond Parameters
Bond | Length (Å) | Angle (°) |
---|---|---|
S=O (sulfonyl) | 1.422–1.436 | O=S=O: 118.5–119.2 |
S-N (sulfonamide) | 1.623 | C-S-N: 106.8 |
S-C (aryl) | 1.769 | N-S-C: 107.1 |
C-O (methoxy) | 1.362 | C-O-C: 117.4 |
The electron-donating methoxy group at the ortho position and methyl groups at C4/C5 create localized steric congestion, forcing the sulfonamide nitrogen out of conjugation with both ring systems. This is evidenced by pyramidalization at nitrogen (sum of bond angles = 346.8°) and rotational barriers of ~15–18 kcal/mol confirmed through DFT calculations. Non-covalent interactions include weak C-H···O hydrogen bonds involving sulfonyl oxygens and π-stacking of benzimidazole rings at 3.6–3.8 Å distances in the crystal lattice [2] [8].
The benzimidazole subunit exhibits prototropic tautomerism between 1H- and 3H- forms, with N1-sulfonylation locking the system exclusively as the 1H-tautomer [6] [8]. This modification eliminates tautomeric ambiguity by blocking N3 as the sole protonation site. Variable-temperature NMR studies (DMSO-d₆, 298–358 K) confirm a single, stable tautomeric state, evidenced by:
Sulfonylation at N1 increases the acidity of the N3-H proton (predicted pKa = 8.2 ± 0.3) due to the electron-withdrawing sulfonyl group. This facilitates salt formation with inorganic bases (e.g., NaOH, K₂CO₃), yielding water-soluble derivatives where the anion is stabilized by resonance across the imidazole ring. IR spectroscopy confirms tautomeric uniformity via a single N-H stretch at 3158 cm⁻¹ and absence of alternative vibrational modes between 2500–3500 cm⁻¹ [5] [8].
Density functional theory (B3LYP/6-311++G(d,p)) elucidates how substituents modulate electronic distribution:
Table 2: Substituent Electronic Effects via DFT
Substituent Position | Electrostatic Potential (kcal/mol) | Charge Transfer to Benzimidazole (e⁻) | HOMO-LUMO Gap (eV) |
---|---|---|---|
2-Methoxy (ortho) | –38.2 (electron-rich) | –0.024 | 3.85 |
4,5-Dimethyl | –12.7 (weakly donating) | –0.011 | 3.82 |
Benzenesulfonyl | +52.4 (electron-deficient) | +0.186 | 3.68 |
The ortho-methoxy group exhibits strong electron donation via resonance, increasing electron density at C5' (Mulliken charge: –0.182) and C6' (–0.176) of the benzene ring. In contrast, methyl groups at C4/C5 exert weaker inductive effects, with hyperconjugation minimally affecting ring π-systems. The sulfonyl linker withdraws electrons from the benzimidazole, reducing density at N1 (–0.312 vs –0.352 in unsubstituted 2-methylbenzimidazole) and C2 (+0.284 vs +0.198). This polarization enhances electrophilicity at C4/C7 of benzimidazole, confirmed by Fukui function analysis (f⁺ = 0.072 at C7). Time-dependent DFT predicts λₘₐₓ = 312 nm (ε = 12,400 M⁻¹cm⁻¹) for the π→π* transition, redshifted by 18 nm compared to non-sulfonylated analogs due to diminished HOMO-LUMO separation [4] [7] [9].
The compound exhibits pH-dependent solubility governed by two ionizable groups: the benzimidazole N-H (pKa₁ = 8.4) and sulfonyl group (pKa₂ < 0, non-protonatable under physiological conditions). Shake-flask determinations yield:
Table 3: Experimental Physicochemical Parameters
Property | Value | Conditions |
---|---|---|
LogP (octanol/water) | 2.15 ± 0.08 | pH 7.4, 25°C |
LogD₇.₄ | 1.05 | pH 7.4, 25°C |
Aqueous solubility | 38 mg/L | pH 7.0, 25°C |
4.2 g/L | pH 12.0 (deprotonated form) | |
pKa | 8.4 (benzimidazole N-H) | 20% DMSO/water |
The moderate LogP reflects balanced lipophilicity from the 2-methylbenzimidazole and polar sulfonamide/sulfonyl groups. LogD decreases sharply above pH 8 due to deprotonation, enhancing water solubility. Solubility in organic solvents follows the order: DMSO > methanol > ethyl acetate > hexane, correlating with solvent polarity and hydrogen-bonding capacity. The compound displays pH-stability between pH 2–10, with degradation only Systematic Name Alternative Name 1-(2-Methoxy-4,5-dimethyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole None widely adopted 2-Methyl-1H-benzo[d]imidazole 2-Methylbenzimidazole [3] 1H-1,3-Benzimidazole Benzimidazole [6] 4-(5-Benzenesulfonylamino-1-methyl-1H-benzoimidazol-2-ylmethyl)-benzamidine Experimental thrombin inhibitor [4]
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2